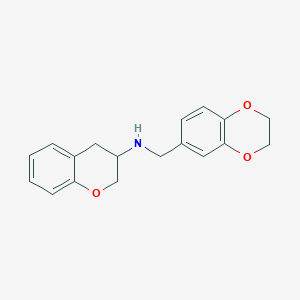![molecular formula C16H9F3N2O2S B6080435 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B6080435.png)
2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline (NTPQ) is a chemical compound that belongs to the class of quinoline derivatives. It has been studied for its potential applications in scientific research, particularly in the field of pharmacology. NTPQ is synthesized using a specific method, which involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with 2-chloroquinoline-3-thiol.
Wirkmechanismus
The mechanism of action of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for the proper functioning of the nervous system. By inhibiting the activity of these enzymes, 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline may increase the levels of acetylcholine in the brain, which may lead to improved cognitive function.
Biochemical and Physiological Effects
2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has been reported to have several biochemical and physiological effects. It has been shown to have antimicrobial, anticancer, and antifungal activities. 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has also been reported to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has been reported to have an anti-inflammatory and analgesic effect.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has several advantages for lab experiments. It has a high yield and purity when synthesized using the specific method described above. It has also been shown to have a wide range of biological activities, which makes it a useful compound for studying various biological processes. However, there are also limitations to using 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline may have toxic effects on certain cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline. One direction is to further investigate its mechanism of action and its potential use as an anti-inflammatory and analgesic agent. Another direction is to explore its potential use as an antimicrobial, anticancer, and antifungal agent. Additionally, future studies could investigate the toxic effects of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline on different cell types and determine its safety for use in humans. Finally, further research could investigate the potential use of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline in combination with other compounds for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with 2-chloroquinoline-3-thiol. The reaction is catalyzed by copper powder in the presence of potassium carbonate and dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline. This synthesis method has been reported to have a high yield and purity of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline.
Wissenschaftliche Forschungsanwendungen
2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been reported to have antimicrobial, anticancer, and antifungal activities. 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has also been studied for its potential use as an anti-inflammatory and analgesic agent. Additionally, 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has been reported to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Eigenschaften
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O2S/c17-16(18,19)11-6-7-14(13(9-11)21(22)23)24-15-8-5-10-3-1-2-4-12(10)20-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLFXSMGWFAOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6080364.png)
![7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6080370.png)
![5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6080376.png)
![methyl 2-[(2-methylbenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6080381.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6080390.png)
![2,3-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6080413.png)


![2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6080429.png)
![1-benzyl-4-{3-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6080438.png)
![6-(2-chlorophenyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6080443.png)
![N-(2-chloro-6-methylphenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6080448.png)
![2-[4-(2,3-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6080454.png)